Metoprolol dimer-d10

Isotope Dilution Mass Spectrometry LC-MS/MS Impurity Quantification

Metoprolol dimer-d10 is a deuterated internal standard for quantifying dimer impurities in metoprolol APIs and drug products via LC-MS/MS. Its +10 Da mass shift ensures specific detection without cross-talk. It is used in ANDA submissions and QC batch release testing. For laboratories requiring validated impurity quantification under ICH Q2(R1) and 21 CFR Part 211, this product is available with traceability to USP/EP standards.

Molecular Formula C27H41NO6
Molecular Weight 485.7 g/mol
Cat. No. B12388661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol dimer-d10
Molecular FormulaC27H41NO6
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O
InChIInChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3/i17D2,18D2,19D2,20D2,24D,25D
InChIKeyFPFJXNCXQDHWGC-YXINZGOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metoprolol Dimer-d10 for Quantitative LC-MS Impurity Profiling: Technical Overview and Procurement Considerations


Metoprolol dimer-d10 is a stable isotope-labeled analog of the metoprolol dimer impurity, featuring ten deuterium substitutions . As a deuterated internal standard (SIL-IS), it co-elutes with the non-deuterated metoprolol dimer in reversed-phase LC while exhibiting a +10 Da mass shift that enables distinct MS/MS detection without ion cross-talk . The compound is specifically employed in isotope dilution mass spectrometry (IDMS) methods for trace-level quantification of the dimer impurity in metoprolol active pharmaceutical ingredients (API) and finished drug products, supporting both research and regulated quality control applications [1].

Procurement Risks in Substituting Metoprolol Dimer-d10 with Non-Deuterated or Alternative Deuterated Internal Standards


Direct substitution of Metoprolol dimer-d10 with the non-deuterated dimer or with deuterated metoprolol monomer standards (e.g., Metoprolol-d7) introduces quantifiable analytical error. In LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) require sufficient mass separation to avoid isotopic cross-contribution; while the dimer-d10 provides a +10 Da shift, Metoprolol-d7 provides only +7 Da on a monomer scaffold, and the non-deuterated dimer produces zero mass offset . In human serum validation studies using Metoprolol-d7, matrix effects produced a 105.6 ± 4.3% signal response versus 96.7 ± 5.0% for unlabeled metoprolol, demonstrating that even matched SIL-IS compounds exhibit non-identical ionization behavior requiring method-specific validation [1]. Furthermore, the dimer-d10 addresses a specific regulatory requirement: quantification of the dimer impurity identified in metoprolol succinate preparations [2], a task for which monomeric deuterated standards are structurally mismatched and would yield inaccurate impurity assignments.

Comparative Quantitative Evidence: Analytical Performance and Regulatory Positioning of Metoprolol Dimer-d10


Mass Spectrometric Discrimination: +10 Da Offset Eliminates Isotopic Cross-Contribution Relative to D7 Monomer Standards

In LC-MS/MS quantification, the deuterium labeling level directly determines the analytical specificity. Metoprolol dimer-d10 incorporates ten deuterium atoms, producing a +10 Da mass shift from the unlabeled dimer (m/z shift from 476 → 486 for the [M+H]+ ion) . This exceeds the +7 Da shift of the commonly used Metoprolol-d7 monomer standard (m/z shift from 268 → 275 for the [M+H]+ ion) . The +10 Da separation ensures the M+1, M+2, and M+3 isotopic peaks of the unlabeled dimer do not overlap with the deuterated internal standard's quantification channel, eliminating isotopic cross-contribution errors that can reach 5-15% when using less heavily labeled standards .

Isotope Dilution Mass Spectrometry LC-MS/MS Impurity Quantification

Regulatory Alignment: Metoprolol Dimer-d10 as a Pharmacopeial Reference Standard for ANDA Submission Validation

Metoprolol dimer-d10 is positioned specifically for analytical method development, method validation (AMV), and quality control applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of metoprolol [1]. The unlabeled metoprolol dimer (non-deuterated) is used as a USP reference standard for impurity identification [2], but cannot function as an internal standard in MS-based methods due to identical mass. Conversely, Metoprolol-d7 is widely used as an internal standard for parent drug quantification [3] but is structurally mismatched for dimer impurity quantification. The dimer-d10 uniquely bridges these gaps, providing deuterated internal standard performance specifically for the dimer impurity that has been identified and characterized as a significant process-related impurity in metoprolol succinate [4].

Regulatory Compliance ANDA Method Validation

Ionization Efficiency Normalization: Class-Level Advantage of SIL-IS Over Structural Analog Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) provides superior matrix effect correction compared to structural analog internal standards. In method validation studies using human serum, Metoprolol-d7 (a SIL-IS) demonstrated a matrix effect of 105.6 ± 4.3% compared to 96.7 ± 5.0% for unlabeled metoprolol, while a non-deuterated structural analog (propafenone-d5) exhibited a matrix effect of 95.2 ± 8.1% versus 92.7 ± 4.3% for its unlabeled counterpart, showing larger variability [1]. By extension, Metoprolol dimer-d10, as a true isotopologue of the dimer impurity, is expected to exhibit matched ionization efficiency across diverse biological matrices and sample preparation conditions, minimizing ion suppression or enhancement variability [2].

Matrix Effect Correction Ion Suppression SIL-IS

Traceability to Pharmacopeial Standards: Documentation Support for Quality Control Applications

Metoprolol dimer-d10 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for quality control applications during commercial production of metoprolol [1]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [2]. This documentation and traceability pathway is distinct from research-grade deuterated compounds that lack the characterization data package required for QC release testing in GMP environments. The unlabeled USP Metoprolol Dimer standard provides reference material for identification but lacks the deuterated structure needed for MS quantification [3].

Quality Control GMP Reference Standard Traceability

Primary Application Scenarios Where Metoprolol Dimer-d10 Provides Definitive Value


Quantitative LC-MS/MS Method Validation for Metoprolol Dimer Impurity in ANDA Submissions

Laboratories developing ANDA submissions for generic metoprolol products require a validated method for quantifying the dimer impurity at levels typically specified at ≤0.1-0.5% relative to the API. Metoprolol dimer-d10 serves as the isotope-labeled internal standard in isotope dilution LC-MS/MS methods, correcting for matrix effects and extraction variability. The +10 Da mass separation ensures specific detection without interference from the unlabeled dimer's isotopic envelope, while the regulatory-grade documentation supports method validation packages submitted to FDA per ICH Q2(R1) guidelines [1].

Commercial Quality Control Release Testing of Metoprolol API Batches

During commercial production of metoprolol succinate or tartrate, batch release testing requires precise quantification of the dimer impurity, which has been identified as a significant process-related impurity [1]. Using Metoprolol dimer-d10 as the internal standard enables robust, transferable LC-MS/MS methods suitable for QC laboratories operating under GMP. The product's traceability to USP or EP standards provides an auditable chain of custody, satisfying 21 CFR Part 211 requirements for reference standard qualification [2].

Forced Degradation and Stability Studies of Metoprolol Formulations

In forced degradation studies assessing metoprolol drug product stability, the dimer impurity may form under thermal or oxidative stress conditions [1]. Accurate tracking of dimer formation kinetics requires a deuterated internal standard to normalize for matrix effects across time points and degradation conditions. Metoprolol dimer-d10 provides the necessary analytical specificity to distinguish newly formed dimer from pre-existing impurity levels, supporting shelf-life determination and ICH Q1A stability protocols [2].

Investigational Impurity Profiling During Process Development and Scale-Up

During metoprolol API process development, reaction conditions may generate the dimer impurity as a major byproduct [1]. Researchers optimizing synthetic routes to minimize this impurity require reliable quantification to assess process changes. The deuterated dimer-d10 internal standard enables precise measurement of dimer levels across diverse reaction matrices, facilitating design-of-experiment (DoE) studies and process analytical technology (PAT) implementation [2].

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